molecular formula C16H22N4O3 B3746299 N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-METHYL-1-PIPERAZINYL)ACETAMIDE

N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-METHYL-1-PIPERAZINYL)ACETAMIDE

Cat. No.: B3746299
M. Wt: 318.37 g/mol
InChI Key: JDRSLEOIAOGCLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-METHYL-1-PIPERAZINYL)ACETAMIDE is a synthetic organic compound. It is characterized by the presence of a cyano group, methoxy groups, and a piperazine ring. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-METHYL-1-PIPERAZINYL)ACETAMIDE typically involves multiple steps:

    Formation of the intermediate: The starting material, 2-cyano-4,5-dimethoxybenzaldehyde, is reacted with appropriate reagents to form an intermediate.

    Piperazine ring introduction: The intermediate is then reacted with 4-methylpiperazine under specific conditions to introduce the piperazine ring.

    Final amide formation: The final step involves the formation of the amide bond, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-METHYL-1-PIPERAZINYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or CrO3.

    Reduction: Reagents like LiAlH4 or catalytic hydrogenation.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-METHYL-1-PIPERAZINYL)ACETAMIDE would depend on its specific biological target. Generally, it could involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-METHYL-1-PIPERAZINYL)ACETAMIDE: can be compared with other compounds having similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the piperazine ring, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-19-4-6-20(7-5-19)11-16(21)18-13-9-15(23-3)14(22-2)8-12(13)10-17/h8-9H,4-7,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRSLEOIAOGCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2C#N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-METHYL-1-PIPERAZINYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-METHYL-1-PIPERAZINYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-METHYL-1-PIPERAZINYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-METHYL-1-PIPERAZINYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-METHYL-1-PIPERAZINYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-METHYL-1-PIPERAZINYL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.